3-(Fmoc-amino)phenylacetic acid

Vue d'ensemble

Description

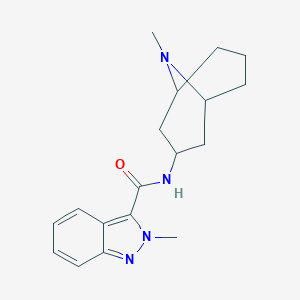

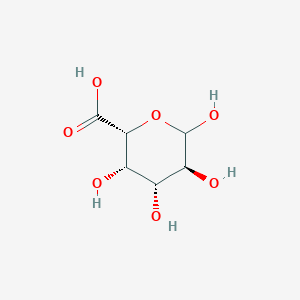

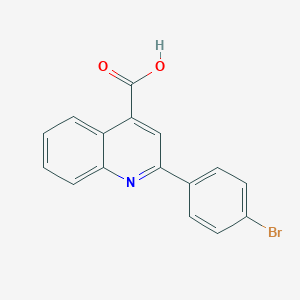

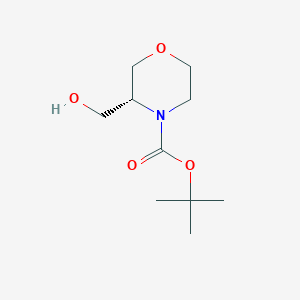

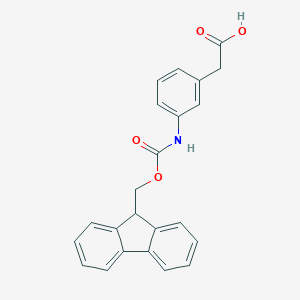

3-(Fmoc-amino)phenylacetic acid is a compound with the molecular formula C23H19NO4 . It is used in organic synthesis and is often used as a protecting group for amines .

Synthesis Analysis

The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . There are also other methods for introducing the Fmoc group, such as through 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu), which may itself be obtained by the reaction of Fmoc-Cl with the dicyclohexylammonium salt of N-hydroxysuccinimide .

Molecular Structure Analysis

The molecular weight of 3-(Fmoc-amino)phenylacetic acid is 373.40 . The structure of the compound includes a fluorenyl group, which is highly fluorescent .

Chemical Reactions Analysis

The Fmoc group is rapidly removed by base. Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .

Physical And Chemical Properties Analysis

The empirical formula of 3-(Fmoc-amino)phenylacetic acid is C23H19NO4 . The molecular weight of the compound is 373.40 .

Applications De Recherche Scientifique

Peptide Synthesis

3-(Fmoc-amino)phenylacetic acid: is widely used in the field of peptide synthesis. The Fmoc (9-fluorenylmethoxycarbonyl) group serves as a protective group for amino acids during the automated solid-phase peptide synthesis (SPPS). It is cleaved off under basic conditions, which allows for the sequential addition of amino acids to form peptides without unwanted side reactions .

Tissue Engineering

In tissue engineering, 3-(Fmoc-amino)phenylacetic acid can be utilized to create self-assembled fibrous networks. These networks mimic the extracellular matrix and can support cell adhesion and proliferation, which is crucial for tissue regeneration. The self-assembly process is influenced by dynamic and thermodynamic factors, as well as the confined space provided by capillary tubes .

Drug Delivery Systems

The compound’s ability to form self-assembled structures makes it a candidate for designing drug delivery systems. By controlling the environmental parameters, researchers can design micro/nanostructures that encapsulate drugs and release them at targeted sites within the body .

Vascularization Studies

3-(Fmoc-amino)phenylacetic acid: has applications in vascularization studies where its self-assembly properties are used to form parallel ordered fiber networks. These networks can be used to study the adhesion and proliferation of endothelial cells, which are essential for forming new blood vessels .

Antibiofilm Agents

Research has indicated that Fmoc-amino acids, including 3-(Fmoc-amino)phenylacetic acid , exhibit antibiofilm activity. This property is particularly useful in developing new treatments against biofilm-associated infections, which are often resistant to conventional antibiotics .

Synthesis of Novel Bio-organic Scaffolds

The self-assembly of Fmoc-amino acids, including 3-(Fmoc-amino)phenylacetic acid , facilitates the formation of various structures with unique properties. These structures serve as bio-organic scaffolds that can be used for diverse applications, including the development of new biomaterials .

Mécanisme D'action

Target of Action

The primary target of 3-(Fmoc-amino)phenylacetic acid is the amine group in organic synthesis . The Fmoc group, or fluorenylmethyloxycarbonyl group, is a base-labile protecting group used to prevent unwanted reactions at the amine group during peptide synthesis .

Mode of Action

The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . This interaction results in the formation of a carbamate, which protects the amine group from unwanted reactions during the synthesis process . The Fmoc group is rapidly removed by base, with piperidine usually preferred for Fmoc group removal .

Biochemical Pathways

The Fmoc group plays a crucial role in the solid-phase peptide synthesis (SPPS) pathway . It is used as a temporary protecting group for the amine at the N-terminus in SPPS . , allowing for the successful synthesis of the peptide.

Pharmacokinetics

It’s important to note that the fmoc group’s stability during storage is improved by reducing the free amine content .

Result of Action

The result of the action of 3-(Fmoc-amino)phenylacetic acid is the successful synthesis of peptides with high purity . The use of high-quality Fmoc-amino acids can result in dramatic improvements in peptide yield .

Action Environment

The action of 3-(Fmoc-amino)phenylacetic acid can be influenced by various environmental factors. For instance, the stability of the Fmoc group during storage can be affected by the presence of free amines . Therefore, it’s crucial to control the environment to ensure the efficacy and stability of the compound.

Orientations Futures

Fmoc-amino acids, including 3-(Fmoc-amino)phenylacetic acid, have shown a resurgence in peptide drug discovery since 2000, providing 28 non-insulin peptide drugs worldwide . This represents half the total number of approved peptide therapeutics since the commercialization of the first one, insulin, in 1923 . The versatility of Fmoc-amino acids for combining with other inorganic and organic nanoparticles led to interesting hybrid materials including graphene oxide . Therefore, the future directions of 3-(Fmoc-amino)phenylacetic acid could be in the field of peptide drug discovery and the development of hybrid materials.

Propriétés

IUPAC Name |

2-[3-(9H-fluoren-9-ylmethoxycarbonylamino)phenyl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19NO4/c25-22(26)13-15-6-5-7-16(12-15)24-23(27)28-14-21-19-10-3-1-8-17(19)18-9-2-4-11-20(18)21/h1-12,21H,13-14H2,(H,24,27)(H,25,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFSRRXZHWJUCFU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC4=CC=CC(=C4)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Fmoc-amino)phenylacetic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.